N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide is a synthetic compound that belongs to the class of 1,2,3-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper (I) or ruthenium (II) and involves the cycloaddition of azides and terminal alkynes to form 1,2,3-triazoles . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound, which forms the core structure of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide.
4-Methoxybenzamide: A related compound with a similar benzamide structure but lacking the triazole ring.
Diphenyltriazole: A compound with a similar triazole ring but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, while the methoxybenzamide moiety contributes to its potential bioactivity.
Properties
CAS No. |
61588-71-4 |
---|---|
Molecular Formula |
C22H18N4O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(4,5-diphenyltriazol-1-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C22H18N4O2/c1-28-19-14-12-18(13-15-19)22(27)24-26-21(17-10-6-3-7-11-17)20(23-25-26)16-8-4-2-5-9-16/h2-15H,1H3,(H,24,27) |
InChI Key |
FIEMJXJFPUYYQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.